N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide
Description
Historical Development of Bifuran-Benzamide Hybrid Compounds
The integration of bifuran and benzamide moieties represents a strategic advancement in heterocyclic chemistry. Bifuran derivatives, characterized by their conjugated di-furan systems, have historically been explored for their electronic properties and versatility in polymerization reactions. Early work focused on functionalizing the 5,5'-positions of 2,2'-bifuran to enhance stability and reactivity, particularly through acetal protection strategies that preserve the aromatic resonance of the furan rings. For example, the synthesis of 5,5'-di-(alkylene diol acetal)-2,2'-bifuran laid the groundwork for subsequent derivatization, enabling the incorporation of carboxamide groups.
The benzamide component, a staple in medicinal and materials chemistry, gained prominence due to its hydrogen-bonding capacity and structural rigidity. The fusion of these two systems—bifuran and benzamide—emerged as a means to combine the π-conjugation of furans with the directional intermolecular interactions of amides. The specific compound N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide (molecular formula: $$ \text{C}{17}\text{H}{12}\text{F}3\text{NO}3 $$, molecular weight: 335.28 g/mol) exemplifies this hybrid approach, where the trifluoromethyl group introduces electron-withdrawing effects to modulate electronic properties.
Significance in Contemporary Chemical Research
This compound’s significance lies in its dual functionality: the bifuran scaffold contributes to extended conjugation, while the trifluoromethylated benzamide moiety enhances solubility in organic solvents and thermal stability. Such hybrids are pivotal in materials science, particularly for developing polymers with tailored dielectric properties. For instance, polyesters derived from bifuran dicarboxylates exhibit enhanced mechanical strength due to the planar geometry of the bifuran core. The trifluoromethyl group further augments these properties by reducing crystallinity and improving solubility, facilitating processing in industrial applications.
Positioning within Heterocyclic Chemistry
Bifuran-benzamide hybrids occupy a unique niche in heterocyclic chemistry. The 2,2'-bifuran system, with its electron-rich aromatic rings, participates in charge-transfer interactions and serves as a building block for conjugated polymers. In contrast, the benzamide group introduces hydrogen-bonding motifs, enabling supramolecular assembly. The compound’s structure—featuring a methylene linker between the bifuran and benzamide—balances electronic delocalization and steric flexibility, a design principle critical for optimizing optoelectronic properties.
Integration of Bifuran and Trifluoromethylated Moieties
The synergy between the bifuran and trifluoromethyl groups is exemplified in the compound’s electronic profile. The trifluoromethyl group ($$-\text{CF}3$$), a strong electron-withdrawing substituent, polarizes the benzamide ring, enhancing its electrophilic character. This polarization facilitates interactions with electron-rich species, making the compound a candidate for catalytic applications or sensor technologies. Concurrently, the bifuran system’s resonance stabilization ($$ \text{O=C(NH-CH}2\text{-bifuran)} $$) ensures structural integrity under oxidative conditions.
Table 1: Key Structural and Electronic Properties of this compound
Current Research Landscape and Literature Review
Recent studies highlight advancements in bifuran functionalization and trifluoromethyl incorporation. Patent literature describes methods for synthesizing 5,5'-di-(protected)-2,2'-bifurans, which are subsequently oxidized to dicarboxylic acids for polyester production. For example, palladium-catalyzed oxidation of 5,5'-di-(ethylene glycol acetal)-2,2'-bifuran yields bis(2-hydroxyethyl) dicarboxylates, intermediates for copolymerization with furandicarboxylic acid (FDCA). These methodologies underscore the relevance of bifuran derivatives in sustainable polymer chemistry.
Parallel research on trifluoromethylated aromatics, such as 2,2'-bis(trifluoromethyl)benzidine, demonstrates the role of $$-\text{CF}_3$$ groups in enhancing thermal stability and dielectric performance. Applied to This compound , these insights suggest potential applications in high-performance resins or coatings. However, gaps remain in understanding the compound’s polymerization behavior and long-term stability under environmental stressors, warranting further investigation.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)12-4-1-3-11(9-12)16(22)21-10-13-6-7-15(24-13)14-5-2-8-23-14/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOOGBLYOVGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl halides.
Coupling with benzamide: The final step involves coupling the bifuran and trifluoromethylated intermediates with benzamide under suitable conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Antimicrobial Properties:
Research indicates that compounds similar to N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the inhibition of specific enzymes or receptors critical for bacterial survival.
Anticancer Activity:
The compound has been investigated for its potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death . The bifuran moiety may play a crucial role in these interactions due to its ability to engage in π-π stacking with nucleobases or proteins.
Case Study 1: Antimicrobial Activity Against MRSA
A study evaluated the antimicrobial efficacy of this compound against MRSA. The compound demonstrated a low minimum inhibitory concentration (MIC), indicating potent antibacterial properties. Docking studies suggested favorable interactions with bacterial enzymes, providing insights into its mechanism of action .
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in cervical cancer cells (SiHa), with an IC50 value comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis via activation of caspase pathways .
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The bifuran moiety may contribute to the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide and analogous benzamide derivatives:
Key Observations:
Trifluoromethyl Group Impact: The -CF₃ group in the target compound and flutolanil enhances resistance to oxidative metabolism, improving environmental persistence.
Heterocyclic Moieties: The bifuran group in the target compound distinguishes it from flutolanil (isopropoxyphenyl) and cyprofuram (tetrahydrofuran). Bifuran’s extended conjugated system may improve binding to aromatic amino acid residues in target enzymes .
Biological Activity: Flutolanil and cyprofuram are established fungicides, while furyloxyfen acts as a herbicide. The target compound’s bifuran-methyl group could position it as a novel agrochemical candidate, though empirical validation is lacking.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
This compound features a bifuran moiety linked to a trifluoromethyl-substituted benzamide. The synthesis typically involves coupling reactions between bifuran derivatives and benzamide precursors under controlled conditions, often employing microwave-assisted techniques to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bifuran structure allows for π-π stacking interactions , while the benzamide portion can form hydrogen bonds with macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity or receptor functions, leading to various pharmacological effects.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit significant anticancer properties. For instance, in vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Antibacterial Properties : There is emerging evidence that compounds with similar structural motifs demonstrate antibacterial activity against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial resistance mechanisms.
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, highlighting its potential as a therapeutic agent against tumors.
- Antibacterial Activity : A series of derivatives based on the benzamide structure were tested against common bacterial strains. The results indicated that modifications in the trifluoromethyl group enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) recorded at 0.015 mg/mL for certain derivatives against Staphylococcus aureus.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
